REACTION_CXSMILES
|
[CH3:1][C:2]([CH3:15])([CH3:14])[C:3]#[C:4][C:5]1[S:9][C:8]([C:10]([OH:12])=[O:11])=[C:7]([I:13])[CH:6]=1.[CH3:16]N(C=O)C.C(Cl)(=O)C(Cl)=O>ClCCl>[CH3:16][O:11][C:10]([C:8]1[S:9][C:5]([C:4]#[C:3][C:2]([CH3:15])([CH3:14])[CH3:1])=[CH:6][C:7]=1[I:13])=[O:12]
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
CC(C#CC1=CC(=C(S1)C(=O)O)I)(C)C
|
Name
|
|
Quantity
|
20 μL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
508 μL
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring at room temperature for 90 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
the reaction was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to remove volatiles
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in pyridine (5 mL)
|
Type
|
STIRRING
|
Details
|
methanol (5 mL) and stirred for 2 h
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The volatiles were removed in vacuo
|
Type
|
WASH
|
Details
|
The organic layer was washed with saturated NH4Cl solution (50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
After concentration in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue was purified by silica gel chromatography (EtOAc/hexanes)
|
Reaction Time |
90 min |
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C=1SC(=CC1I)C#CC(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 835 mg | |
YIELD: PERCENTYIELD | 80% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |